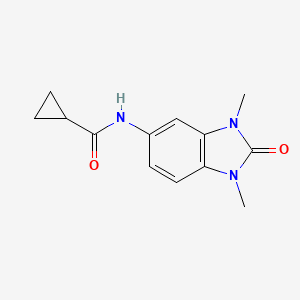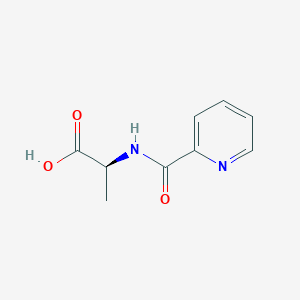![molecular formula C14H17FN4OS B7536498 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)
4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine, also known as FST, is a compound that has gained attention in scientific research due to its potential therapeutic applications. FST is a morpholine derivative that contains a triazole ring and a sulfanyl group. It has been found to have various biological activities, including antifungal, antitumor, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine is not fully understood. However, it has been proposed that 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. In cancer cells, 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine has been found to induce apoptosis, or programmed cell death, by activating the caspase cascade. 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine's anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine can inhibit the growth of cancer cells and fungal strains. Additionally, 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In vivo studies have shown that 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine can reduce tumor growth in mice and improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine is its broad-spectrum antifungal activity, making it a potential candidate for the treatment of various fungal infections. Additionally, 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine's anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. However, one limitation of 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
Future Directions
There are several future directions for the study of 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine. One area of research could focus on optimizing the synthesis of 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine and its potential toxicity. Furthermore, 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases needs to be further explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine involves a multi-step process that includes the reaction of 2-(2-chloroethyl)morpholine with 5-(2-fluorophenyl)-1H-1,2,4-triazole-3-thiol, followed by the deprotection of the morpholine group. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine has shown promising results in inhibiting the growth of cancer cells, including breast cancer and lung cancer cells. Furthermore, 4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4OS/c15-12-4-2-1-3-11(12)13-16-14(18-17-13)21-10-7-19-5-8-20-9-6-19/h1-4H,5-10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCOFHDVKIXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NNC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)
![4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7536428.png)


![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7536439.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)


![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)
![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)
![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)